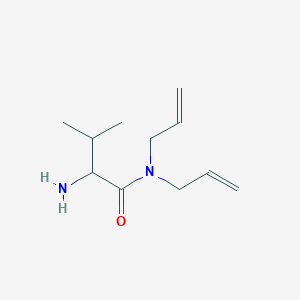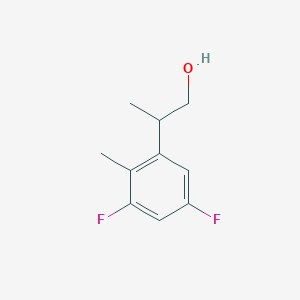
tert-Butyl (tert-butoxycarbonyl)-D-lysinate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (tert-butoxycarbonyl)-D-lysinate hydrochloride is a chemical compound that features a tert-butyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to protect amino groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of tert-Butyl (tert-butoxycarbonyl)-D-lysinate hydrochloride typically involves the protection of the amino group of D-lysine with a Boc group. This is achieved by reacting D-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The resulting Boc-protected D-lysine is then esterified with tert-butanol in the presence of an acid catalyst like boron trifluoride diethyl etherate .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . This approach allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
化学反应分析
Types of Reactions
tert-Butyl (tert-butoxycarbonyl)-D-lysinate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized under specific conditions.
Reduction: The Boc group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are commonly used.
Substitution: Di-tert-butyl dicarbonate (Boc2O) and bases like DMAP or sodium hydroxide are used for introducing the Boc group.
Major Products Formed
Oxidation: Oxidized derivatives of the tert-butyl group.
Reduction: Deprotected D-lysine.
Substitution: Boc-protected amino acids or peptides.
科学研究应用
tert-Butyl (tert-butoxycarbonyl)-D-lysinate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the study of protein structure and function through NMR spectroscopy.
Medicine: Utilized in the synthesis of pharmaceutical compounds and drug development.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of tert-Butyl (tert-butoxycarbonyl)-D-lysinate hydrochloride involves the protection of the amino group through the formation of a Boc group. This Boc group is acid-labile and can be removed under acidic conditions, allowing for selective deprotection of the amino group . The molecular targets and pathways involved include the formation of carbamates and the stabilization of intermediates during chemical reactions .
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: Another Boc-protected compound used in organic synthesis.
tert-Butyl ester: Used as a protecting group for carboxylic acids.
tert-Butyl chloride: Employed as an alkylating agent in various chemical reactions.
Uniqueness
tert-Butyl (tert-butoxycarbonyl)-D-lysinate hydrochloride is unique due to its dual protection of the amino group and its ability to be selectively deprotected under mild conditions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection are crucial .
属性
分子式 |
C15H31ClN2O4 |
|---|---|
分子量 |
338.87 g/mol |
IUPAC 名称 |
tert-butyl (2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
InChI |
InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H/t11-;/m1./s1 |
InChI 键 |
DZPNNJVSGWQNCP-RFVHGSKJSA-N |
手性 SMILES |
CC(C)(C)OC(=O)[C@@H](CCCCN)NC(=O)OC(C)(C)C.Cl |
规范 SMILES |
CC(C)(C)OC(=O)C(CCCCN)NC(=O)OC(C)(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B12829755.png)

![4-amino-1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12829768.png)





![4-Nitro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B12829802.png)

![4-Amino-1-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidin-2(1H)-one](/img/structure/B12829820.png)
![5-ethoxy-2-propyl-1H-benzo[d]imidazole](/img/structure/B12829834.png)
